molecular formula C16H21N3O2 B5363433 N-(sec-butyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

N-(sec-butyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No. B5363433
M. Wt: 287.36 g/mol
InChI Key: JCQMKSUZPUFQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide, commonly known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

BAY 41-8543 exerts its effects through the modulation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. It acts as a soluble guanylate cyclase (sGC) activator, which results in the production of cGMP. This, in turn, leads to the relaxation of vascular smooth muscle cells and the dilation of blood vessels. BAY 41-8543 has also been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), which further enhances the effects of cGMP.
Biochemical and Physiological Effects:
BAY 41-8543 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase cerebral blood flow and improve neurological outcomes in animal models of ischemic stroke and traumatic brain injury. Additionally, BAY 41-8543 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the major advantages of BAY 41-8543 is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of various neurological disorders. However, the use of BAY 41-8543 in lab experiments can be limited by its relatively short half-life and the need for specialized equipment to measure its effects on the NO-cGMP pathway.

Future Directions

There are several potential future directions for the research on BAY 41-8543. One area of interest is the development of novel sGC activators with improved pharmacokinetic properties. Additionally, further studies are needed to investigate the potential therapeutic applications of BAY 41-8543 in various neurological disorders. Finally, the development of more sensitive and specific assays for measuring the effects of BAY 41-8543 on the NO-cGMP pathway could lead to a better understanding of its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of BAY 41-8543 involves the reaction of 5-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid with N-methyl-N-(1-methylethyl)amine in the presence of a suitable coupling agent. This reaction results in the formation of BAY 41-8543 as a white solid, which can be further purified through recrystallization.

Scientific Research Applications

BAY 41-8543 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. Additionally, BAY 41-8543 has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-butan-2-yl-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-4-12(2)19(3)16(20)15-10-13(17-18-15)11-21-14-8-6-5-7-9-14/h5-10,12H,4,11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQMKSUZPUFQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C)C(=O)C1=NNC(=C1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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